molecular formula C32H24O10 B584326 6-[4-(5,7-Dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one CAS No. 509077-91-2

6-[4-(5,7-Dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one

Cat. No. B584326
M. Wt: 568.534
InChI Key: KFJPGGGJZYXVJH-DEOSSOPVSA-N
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Description

The compound “6-[4-(5,7-Dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one” is a complex organic molecule. It is a derivative of coumarin , a class of organic compounds known as benzopyran-2-ones . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin derivatives has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . The synthesis methods of coumarin systems have been developed under both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .

Scientific Research Applications

Fluorescent Chemosensors

Compounds based on the 4-methyl-2,6-diformylphenol (DFP) framework have been developed as chemosensors for detecting metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, demonstrating the potential of DFP derivatives for environmental monitoring and analytical chemistry applications (Roy, 2021).

Therapeutic Potential of Naringenin

Naringenin, a common dietary flavonoid, shows potent pharmacological activities and therapeutic potential in various disorders. Its effects are attributed to anti-inflammatory and antioxidant mechanisms. This indicates the broader therapeutic applications of structurally complex flavonoids in neurological, cardiovascular, and metabolic disorders (Rani et al., 2016).

Environmental Impact and Sorption of Phenoxy Herbicides

Studies on the sorption of phenoxy herbicides to soil and minerals highlight the environmental mobility and persistence of such compounds. Understanding their behavior is crucial for assessing environmental risk and developing mitigation strategies (Werner et al., 2012).

Advanced Oxidation Processes for Drug Degradation

Research on the degradation of acetaminophen through advanced oxidation processes (AOPs) reveals the potential for AOPs in removing pharmaceuticals and other recalcitrant compounds from water. This is relevant for environmental protection and public health (Qutob et al., 2022).

Synthetic Phenolic Antioxidants in the Environment

The occurrence and impact of synthetic phenolic antioxidants, such as BHT and DBP, in the environment and on human health have been reviewed. This highlights the need for understanding the environmental behavior and toxicology of synthetic compounds (Liu & Mabury, 2020).

properties

IUPAC Name

6-[4-(5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24O10/c1-15-20(34)11-25-28(30(15)37)21(35)12-24(41-25)17-5-9-19(10-6-17)40-32-27(39-2)14-26-29(31(32)38)22(36)13-23(42-26)16-3-7-18(33)8-4-16/h3-11,13-14,24,33-34,37-38H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJPGGGJZYXVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taiwanhomoflavone B

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